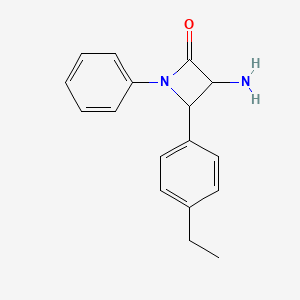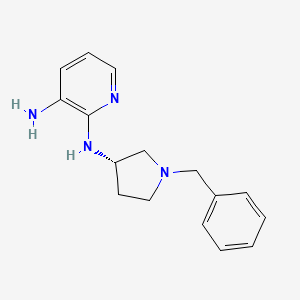
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(1-ciano-2-etoxi-2-oxoetilidene)ciclohexanocarboxilato de etilo es un compuesto orgánico con una estructura compleja que incluye un grupo ciano, un grupo etoxi y un anillo de ciclohexano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (Z)-3-(1-ciano-2-etoxi-2-oxoetilidene)ciclohexanocarboxilato de etilo normalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de cianoacetato de etilo con ciclohexanona en condiciones básicas, seguida de la adición de cloroformato de etilo. Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y el pH para garantizar que se obtenga el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores por lotes a gran escala donde los reactivos se mezclan y reaccionan en condiciones controladas. El uso de catalizadores y disolventes puede optimizar el rendimiento y la pureza del producto. El compuesto final generalmente se purifica mediante técnicas como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(Z)-3-(1-ciano-2-etoxi-2-oxoetilidene)ciclohexanocarboxilato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para formar estructuras más complejas.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo ciano u otros grupos funcionales dentro de la molécula.
Sustitución: El grupo etoxi se puede sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Agentes oxidantes: El permanganato de potasio o el trióxido de cromo se pueden utilizar para reacciones de oxidación.
Agentes reductores: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores comunes.
Nucleófilos: Se pueden utilizar varios nucleófilos, como aminas o tioles, para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, (Z)-3-(1-ciano-2-etoxi-2-oxoetilidene)ciclohexanocarboxilato de etilo se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones enzimáticas y las vías metabólicas. Su capacidad de sufrir diversas reacciones químicas lo convierte en una herramienta útil para sondear los sistemas biológicos.
Medicina
En química medicinal, se investiga (Z)-3-(1-ciano-2-etoxi-2-oxoetilidene)ciclohexanocarboxilato de etilo por sus posibles propiedades terapéuticas. Puede servir como compuesto principal para el desarrollo de nuevos fármacos dirigidos a enfermedades específicas.
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de productos químicos y materiales especiales. Su versatilidad en reacciones químicas lo hace adecuado para diversas aplicaciones, incluida la fabricación de polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (Z)-3-(1-ciano-2-etoxi-2-oxoetilidene)ciclohexanocarboxilato de etilo implica su interacción con objetivos moleculares específicos. El grupo ciano puede actuar como electrófilo, reaccionando con nucleófilos en sistemas biológicos. El grupo etoxi y el anillo de ciclohexano pueden influir en la afinidad de unión del compuesto y la especificidad por sus objetivos. Estas interacciones pueden modular diversas vías bioquímicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Cianoacetato de etilo: Un compuesto más simple con un grupo ciano y un grupo funcional éster.
Ciclohexanona: Una cetona cíclica que forma la columna vertebral del compuesto objetivo.
Cloroformato de etilo: Un reactivo utilizado en la síntesis del compuesto objetivo.
Singularidad
(Z)-3-(1-ciano-2-etoxi-2-oxoetilidene)ciclohexanocarboxilato de etilo es único debido a su combinación de grupos funcionales y su capacidad de sufrir una amplia gama de reacciones químicas. Esta versatilidad lo hace valioso en varios campos de la investigación y la industria.
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
ethyl (3Z)-3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)11-7-5-6-10(8-11)12(9-15)14(17)19-4-2/h11H,3-8H2,1-2H3/b12-10- |
Clave InChI |
AOXDUXURUYRVDH-BENRWUELSA-N |
SMILES isomérico |
CCOC(=O)C1CCC/C(=C(\C#N)/C(=O)OCC)/C1 |
SMILES canónico |
CCOC(=O)C1CCCC(=C(C#N)C(=O)OCC)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)
![3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11853736.png)
![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)







![5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B11853824.png)

